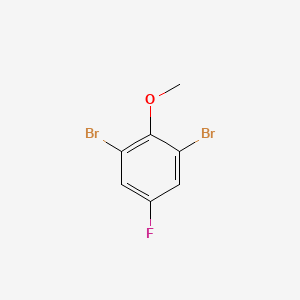

1,3-Dibromo-5-fluoro-2-methoxybenzene

描述

Contextualizing Halogenated Methoxybenzene Derivatives in Contemporary Organic Chemistry

Halogenated methoxybenzene derivatives are a class of organic compounds that are pivotal in various fields of chemical research. The methoxy (B1213986) group (-OCH3), an electron-donating group, and the halogen atoms, which are electron-withdrawing yet ortho-, para-directing, create a unique electronic environment on the aromatic ring. This distinct electronic nature makes these compounds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen atoms, as seen in 1,3-Dibromo-5-fluoro-2-methoxybenzene, offers multiple sites for further chemical transformations, such as cross-coupling reactions, which are fundamental in modern organic synthesis.

Significance of Bromine, Fluorine, and Methoxy Substituents in Aromatic Systems

The reactivity and properties of an aromatic compound are significantly influenced by its substituents. In this compound, the interplay between the bromine, fluorine, and methoxy groups dictates its chemical behavior.

Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It donates electron density to the benzene (B151609) ring through resonance, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack at the positions ortho and para to it.

Bromine (-Br) and Fluorine (-F) Atoms: Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. Fluorine is the most electronegative halogen and thus has a strong inductive effect. finetechnology-ind.com Bromine is less electronegative but its larger size can introduce steric hindrance, influencing the regioselectivity of reactions. The presence of both bromine and fluorine provides a nuanced reactivity profile.

The combination of these substituents makes this compound a highly functionalized and versatile building block. The differential reactivity of the C-Br and C-F bonds can be exploited for selective chemical modifications.

Overview of Research Trajectories for this compound

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. These trajectories are largely based on the established utility of similarly substituted aromatic compounds.

Pharmaceutical Synthesis: Polyhalogenated and methoxy-substituted aromatic compounds are common scaffolds in medicinal chemistry. This compound could serve as a key intermediate in the synthesis of novel drug candidates. The bromine atoms can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures. The fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Materials Science: Fluorinated and brominated aromatic compounds are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be used to fine-tune the electronic properties of new materials.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of halogenated aromatic compounds. The unique combination of halogens and a methoxy group in this molecule could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Interactive Data Tables

To provide a clearer understanding of the properties of this compound, the following data tables summarize its key identifiers and expected spectroscopic characteristics based on its structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 443-41-4 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dibromo-4-fluoroanisole |

| InChI Key | VFAXMVDRHMXZSH-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with coupling patterns influenced by the fluorine and adjacent protons. The methoxy protons would appear as a singlet further upfield. |

| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The chemical shifts would be influenced by the attached substituents, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Br and C-F stretching would be observed. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAXMVDRHMXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378803 | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-41-4 | |

| Record name | 1,3-Dibromo-5-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-dibromo-5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Dibromo 5 Fluoro 2 Methoxybenzene

Precursor-Based Synthesis Pathways

Precursor-based syntheses involve the sequential modification of a readily available starting material through a series of well-established reactions. The order of these reactions is crucial for achieving the correct regiochemistry.

Approaches from Substituted Halobenzenes

A common strategy for the synthesis of 1,3-dibromo-5-fluoro-2-methoxybenzene involves the bromination of a suitably substituted halobenzene precursor, such as 4-fluoroanisole (B119533). The methoxy (B1213986) group is an ortho-, para-directing group, and the fluorine atom also directs ortho and para. In 4-fluoroanisole, the positions ortho to the methoxy group (positions 2 and 6) are activated towards electrophilic substitution.

The bromination of 4-fluoroanisole can be carried out using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. nsf.gov The reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile is directed to the positions activated by the methoxy group, leading to the formation of 2,6-dibromo-4-fluoroanisole, which is an isomer of the target compound. To arrive at this compound, a different precursor or a rearrangement step would be necessary. An alternative approach could start from a compound that already has the desired substitution pattern for subsequent modification.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Fluoroanisole | N-Bromosuccinimide (NBS) | 2,6-Dibromo-4-fluoroanisole | Electrophilic Aromatic Bromination |

Etherification Reactions for Methoxy Group Introduction

The introduction of the methoxy group can be achieved via an etherification reaction, most commonly the Williamson ether synthesis. francis-press.commasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a methyl halide.

For the synthesis of this compound, a plausible precursor would be 2,6-dibromo-4-fluorophenol (B1294950). chemimpex.comchemicalbook.comchemscene.com This phenol can be synthesized by the bromination of 4-fluorophenol. The phenolic hydroxyl group is a strongly activating ortho-, para-director, facilitating the introduction of two bromine atoms at the ortho positions.

Once 2,6-dibromo-4-fluorophenol is obtained, it can be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.org Subsequent reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) furnishes the desired methoxy group, yielding 2,6-dibromo-4-fluoroanisole. chemicalbook.com The Williamson ether synthesis is an SN2 reaction and is generally efficient for primary alkyl halides like methyl iodide. masterorganicchemistry.com

| Precursor | Reagents | Product | Reaction Type |

| 2,6-Dibromo-4-fluorophenol | 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) | 2,6-Dibromo-4-fluoroanisole | Williamson Ether Synthesis |

Fluorination Reactions for Fluoro Group Introduction

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, including electrophilic and nucleophilic fluorination. wikipedia.orgnih.gov Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"), such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. wikipedia.orgsinica.edu.tw For a substrate like 3,5-dibromoanisole, the methoxy group would direct the incoming electrophile to the ortho and para positions. Fluorination at the 5-position (para to the methoxy group and meta to the bromine atoms) would be electronically favored.

Nucleophilic aromatic substitution (SNAr) to introduce fluorine is also a possibility, but it typically requires a strong electron-withdrawing group ortho or para to a good leaving group (like a nitro group or another halide). nih.gov Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline. wikipedia.org

| Substrate | Reagent Type | Potential Reagents | Reaction Type |

| 3,5-Dibromoanisole | Electrophilic Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Electrophilic Aromatic Fluorination |

| Diazonium salt of 3,5-dibromo-2-methoxyaniline | Tetrafluoroboric acid (HBF₄) | N/A | Balz-Schiemann Reaction |

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry often employs catalytic methods to achieve high efficiency and selectivity. These routes can provide access to complex molecules that are difficult to prepare using classical methods.

Cross-Coupling Reactions for Aryl-Halide Functionalization (e.g., Stille, Suzuki-Miyaura)

The bromine atoms in this compound serve as versatile handles for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a powerful tool for this purpose. tcichemicals.com The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment, could potentially allow for selective mono- or di-functionalization. For instance, coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield arylated derivatives. beilstein-journals.orgresearchgate.net

The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide under palladium catalysis, offers a complementary approach. The choice of catalyst, ligands, and reaction conditions can be tailored to control the reactivity and yield of the desired coupled products.

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Arylated arene |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Arylated arene |

Metalation-Directed Synthetic Approaches (e.g., Deprotonative Metalation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org The methoxy group in an anisole (B1667542) derivative is a well-known directed metalation group (DMG). wikipedia.org It can coordinate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, to direct deprotonation at an adjacent ortho position. wikipedia.orguwindsor.ca

In a molecule like 1,3-dibromo-5-fluoroanisole, the methoxy group would direct lithiation to the 2-position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at this specific position. For the synthesis of this compound, one could envision a strategy starting from 1,3-dibromo-5-fluorobenzene (B75295). sigmaaldrich.com Introduction of a hydroxyl group via lithiation followed by reaction with an oxygen electrophile, and subsequent methylation, would be a possible, albeit challenging, route. The presence of multiple halogens complicates the regioselectivity of lithiation, as halogen-lithium exchange can compete with deprotonation. psu.edu

| Strategy | Key Reagent | Intermediate | Subsequent Reaction |

| Directed ortho-Metalation (DoM) | Organolithium (e.g., n-BuLi) | ortho-Lithiated species | Trapping with an electrophile |

Mechanistic Insights into Formation Reactions

The formation of this compound is predominantly governed by the principles of electrophilic aromatic substitution, while considerations of nucleophilic pathways are necessary for a comprehensive mechanistic understanding.

Electrophilic Aromatic Substitution Pathways

The primary mechanism for introducing bromine atoms onto the benzene (B151609) ring is Electrophilic Aromatic Substitution (EAS). msu.edu In this type of reaction, the aromatic ring acts as a nucleophile, attacking an electrophile—in this case, a bromine species made more electrophilic by a catalyst. youtube.comyoutube.com The reaction proceeds through a two-step mechanism. msu.edu

First, the electrophile (E⁺) attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. msu.edulibretexts.org

For the synthesis of this compound, a plausible precursor would be 3-fluoro-4-methoxyanisole. The bromination of this precursor would involve the following mechanistic steps:

Generation of the Electrophile : A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), reacts with molecular bromine (Br₂) to generate a more potent electrophile, the bromonium ion (Br⁺) or a polarized Br-Br-FeBr₃ complex. youtube.com

Nucleophilic Attack : The electron-rich aromatic ring of the precursor attacks the electrophilic bromine species. The position of this attack is directed by the existing substituents (fluoro and methoxy groups).

Formation of the Sigma Complex : A carbocation intermediate is formed, with the positive charge delocalized across the ring through resonance.

Deprotonation : A base (such as FeBr₄⁻) removes a proton from the ring, collapsing the intermediate and re-forming the stable aromatic π-system, resulting in the substituted product. msu.edu

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect), but it also acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SₙAr) is a distinct pathway for substitution on aromatic rings. Unlike EAS, in an SₙAr reaction, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. libretexts.orgyoutube.com This mechanism is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. nih.gov

In the context of synthesizing this compound, a direct SₙAr pathway to introduce the bromine atoms is highly unlikely. The substituents present (fluoro and methoxy) are not sufficiently electron-withdrawing to activate the ring for attack by a bromide nucleophile.

However, two scenarios warrant consideration:

Synthesis from an Activated Precursor : One could hypothetically start with a precursor containing strong electron-withdrawing groups and a good leaving group, which are later converted to the desired substituents. For example, a molecule like 1,3-dinitro-5-fluoro-2-methoxybenzene might undergo SₙAr, but subsequent conversion of nitro groups to bromine atoms would be required, adding complexity.

Benzyne (B1209423) Mechanism : Under conditions involving a very strong base (like sodium amide, NaNH₂), a nucleophilic substitution can occur via a benzyne intermediate. youtube.com This elimination-addition mechanism involves the deprotonation of a hydrogen atom ortho to a leaving group (like a halogen), followed by the elimination of the leaving group to form a highly reactive benzyne triple bond. youtube.comrsc.org The nucleophile then adds to the benzyne. While this is a known SₙAr mechanism, it is not a practical route for the controlled, regioselective synthesis of this compound due to the harsh conditions and potential for forming isomeric mixtures. youtube.com

Stereochemical and Regiochemical Control in Synthesis

Since this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. The central challenge lies in regiochemical control —ensuring the bromine atoms are introduced at the correct positions (C1 and C3) relative to the existing fluoro (C5) and methoxy (C2) groups.

A logical synthetic strategy would involve a multi-step process where the directing effects of the substituents are carefully exploited. A plausible synthetic route could start from a precursor like 4-fluoro-2-methoxyphenol.

Initial Substitution : The starting material, 4-fluoro-2-methoxyphenol, has three substituents with competing directing effects. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho, para-directors, while the fluoro (-F) group is a weaker ortho, para-director.

First Bromination : The positions ortho and para to the powerful hydroxyl and methoxy activating groups are the most nucleophilic. The position between these two groups (C3) is sterically hindered. The position ortho to the hydroxyl group (C6) and the position ortho to the methoxy group (C1) are the most likely sites for electrophilic attack. Regioselective bromination at the C1 position would be a key step.

Second Bromination : After the first bromine is introduced, the electronic properties of the ring change. A second bromination step would be directed by the combined influence of all four substituents to add the second bromine atom at the C3 position.

An alternative strategy involves starting with a molecule where the halogen pattern is partially established. For instance, synthesis could begin with 2,6-dibromophenol.

Fluorination : Introduction of a fluorine atom at the C4 position.

Methylation : Conversion of the phenolic hydroxyl group to a methoxy group via a reaction like the Williamson ether synthesis, using a methylating agent such as iodomethane (B122720) or dimethyl sulfate. chemicalbook.com

The directing effects of the key functional groups are summarized in the table below. The successful synthesis of this compound relies on selecting a starting material and reaction sequence that leverages the synergistic or competitive nature of these effects to achieve the desired regiochemistry.

| Substituent | Activating/Deactivating Effect | Directing Effect | Relative Strength |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Very High |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Very High |

| -Br (Bromo) | Deactivating | Ortho, Para | Low |

| -F (Fluoro) | Deactivating | Ortho, Para | Low |

Chemical Reactivity and Transformation Mechanisms of 1,3 Dibromo 5 Fluoro 2 Methoxybenzene

Reactivity Profiles of the Aromatic Ring System

The aromatic ring of 1,3-dibromo-5-fluoro-2-methoxybenzene can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. msu.eduyoutube.com The rate and regioselectivity (the position of substitution) of these reactions are dictated by the combined influence of the existing substituents. libretexts.orgpressbooks.pub

The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director. libretexts.orgpressbooks.pub It increases the electron density of the ring through a strong positive resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. youtube.com This effect is strongest at the positions ortho and para to the methoxy group.

Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups but are also ortho, para-directors. lumenlearning.com Halogens are highly electronegative and withdraw electron density from the ring through a negative inductive effect (-I), which deactivates the ring and slows the rate of electrophilic substitution compared to benzene. lumenlearning.comlibretexts.org However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. lumenlearning.com

In this compound, the positions are numbered as follows: C1-Br, C2-OCH₃, C3-Br, C4-H, C5-F, C6-H.

The powerful activating effect of the methoxy group at C2 strongly directs substitution to its ortho positions (C1 and C3) and its para position (C5).

The bromine at C1 directs to C2, C6, and C4.

The bromine at C3 directs to C2, C4, and C6.

The fluorine at C5 directs to C4 and C6.

Considering these effects:

Positions C1, C3, and C5 are already substituted.

The only available positions are C4 and C6.

The methoxy group does not direct to these meta positions.

However, all three halogens direct to both C4 and C6.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Preference |

| Methoxy | C2 | -I (Weak) | +R (Strong) | Activating | ortho, para |

| Bromine | C1, C3 | -I (Strong) | +R (Weak) | Deactivating | ortho, para |

| Fluorine | C5 | -I (Strong) | +R (Weak) | Deactivating | ortho, para |

Given the strong activation by the methoxy group, electrophilic substitution is possible despite the deactivating presence of three halogens. The final position of substitution will depend on the specific electrophile and reaction conditions, but the C4 and C6 positions are the only ones available for substitution. The directing effects of the halogens converge on these positions.

Reactions Involving Bromine Substituents (e.g., Halogen-Metal Exchange, Cross-Coupling)

The two bromine atoms are versatile functional groups that can be transformed into organometallic reagents or participate in cross-coupling reactions.

Halogen-Metal Exchange: Aryl bromides can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This reaction replaces a bromine atom with a lithium atom, forming a highly reactive aryllithium species. The rate of exchange is generally faster for bromine than for chlorine, while aryl fluorides are typically unreactive. princeton.edudocsity.com

For this compound, regioselectivity is a key consideration. The bromine at C1 is flanked by the methoxy group, while the bromine at C3 is flanked by a hydrogen atom. The methoxy group can potentially direct the lithiation to the ortho C1 position through coordination with the organolithium reagent. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups. nih.govrsc.org

Cross-Coupling Reactions: The bromine substituents are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov In a typical Suzuki reaction, the aryl bromide is reacted with an organoboron compound (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. harvard.edu This forms a new carbon-carbon bond.

The general scheme for a Suzuki coupling of this compound would be: Br₂(F)(OCH₃)C₆H + R-B(OH)₂ --(Pd catalyst, base)--> (R)(Br)(F)(OCH₃)C₆H

Given the two bromine atoms, both mono- and double-coupling reactions are possible, depending on the stoichiometry of the reagents and reaction conditions. nih.govresearchgate.net The relative reactivity of the two bromines (at C1 and C3) would depend on the steric and electronic environment, with the less sterically hindered C3-Br potentially reacting preferentially.

| Reaction Type | Reagents | Intermediate/Product |

| Halogen-Metal Exchange | n-BuLi, THF, -78°C; then E⁺ | Lithiated arene; substituted arene |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl compound |

Reactions Involving Fluorine Substituents (e.g., Nucleophilic Displacement of Fluorine)

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comyoutube.com This reaction is generally difficult for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

In this compound, the fluorine atom is a potential leaving group. However, the aromatic ring lacks strong electron-withdrawing groups. Instead, it possesses an electron-donating methoxy group. Electron-donating groups destabilize the carbanionic intermediate required for the addition-elimination mechanism of SNA, thereby deactivating the ring towards nucleophilic attack. youtube.com

Therefore, the fluorine atom in this molecule is expected to be inert to nucleophilic displacement under standard SNA conditions. nih.govresearchgate.net Forcing conditions could potentially lead to elimination-addition (benzyne mechanism), but this is less common for fluoroarenes compared to chloro- or bromoarenes.

Reactions Involving the Methoxy Group (e.g., Demethylation, Ether Cleavage)

The methoxy group is an aryl methyl ether, which can be cleaved to form a phenol (B47542). This transformation, known as demethylation or ether cleavage, is typically achieved using strong Lewis acids or proton acids.

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃). nih.govresearchgate.net The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, making it a better leaving group. A bromide ion then attacks the methyl group in an Sₙ2-like fashion, cleaving the C-O bond and forming a bromoborane-phenol adduct. researchgate.net Subsequent aqueous workup hydrolyzes this adduct to yield the final phenol product, 2,6-dibromo-4-fluorophenol (B1294950).

Recent studies suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature to RT | 2,6-dibromo-4-fluorophenol |

| Hydrobromic Acid (HBr) | Acetic acid, heat | 2,6-dibromo-4-fluorophenol |

Influence of Substituent Effects on Reactivity (e.g., Inductive, Resonance Effects)

Methoxy Group (-OCH₃): This group exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its strong electron-donating resonance effect (+R), where an oxygen lone pair delocalizes into the ring, is dominant. youtube.com This makes the methoxy group a net activator and an ortho, para-director, increasing the ring's nucleophilicity.

The combination of these effects leads to a complex reactivity profile:

For Electrophilic Aromatic Substitution: The ring is activated relative to other trihalogenated benzenes due to the methoxy group, but deactivated relative to anisole (B1667542) itself. The powerful ortho, para-directing nature of the methoxy group is the primary influence, but since those positions are blocked, substitution is guided by the weaker directing effects of the halogens to the remaining C4 and C6 positions.

For Nucleophilic Aromatic Substitution: The ring is strongly deactivated by the electron-donating methoxy group, making the displacement of fluorine highly unfavorable.

At Substituent Sites: The bromine atoms are susceptible to metalation and cross-coupling, while the methoxy group is prone to cleavage under strong acidic conditions.

Advanced Spectroscopic Characterization of 1,3 Dibromo 5 Fluoro 2 Methoxybenzene

Vibrational Spectroscopy Studies: Fourier Transform Infrared (FTIR) and Raman

The vibrational spectrum of 1,3-Dibromo-5-fluoro-2-methoxybenzene is complex, with characteristic bands arising from the benzene (B151609) ring itself and the methoxy (B1213986), fluoro, and bromo substituents. The assignments of these bands are typically based on established frequency regions for similar substituted benzenes. google.com

Key vibrational modes and their expected frequency regions are detailed below:

Aromatic C-H Vibrations: The C-H stretching vibrations in benzene derivatives are typically observed in the 3100-3000 cm⁻¹ region.

C-C Ring Vibrations: The stretching and breathing modes of the carbon skeleton of the benzene ring usually appear in the 1600-1400 cm⁻¹ range.

In-Plane Bending: The C-H in-plane bending vibrations are expected between 1300 cm⁻¹ and 1000 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations are characteristic of the substitution pattern and typically occur below 1000 cm⁻¹. royalsocietypublishing.org

Substituent Vibrations:

C-F Stretching: The C-F stretching vibration is known to be strong in the infrared spectrum and typically falls in the 1250-1020 cm⁻¹ region.

C-Br Stretching: Carbon-bromine stretching frequencies are found in a wide range (1070-480 cm⁻¹) and are sensitive to the presence of other substituents. researchgate.net

C-O-C (Methoxy) Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The CH₃ rocking and stretching modes of the methoxy group also produce characteristic bands.

Table 1: Predicted Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 1600 - 1450 | ν(C=C) | Aromatic ring stretching |

| 1250 - 1020 | ν(C-F) | C-F stretching |

| ~1250 | ν_as(C-O-C) | Asymmetric C-O-C stretching (methoxy) |

| ~1040 | ν_s(C-O-C) | Symmetric C-O-C stretching (methoxy) |

| 1070 - 480 | ν(C-Br) | C-Br stretching |

| 1300 - 1000 | β(C-H) | In-plane C-H bending |

| < 1000 | γ(C-H) | Out-of-plane C-H bending |

Note: ν = stretching, β = in-plane bending, γ = out-of-plane bending. The values are approximate and based on characteristic frequencies for substituted benzenes.

A more precise assignment of vibrational modes is achieved through a comparative analysis of experimentally obtained FTIR and Raman spectra with theoretically predicted spectra. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the optimized geometry and vibrational frequencies of molecules. nih.gov

The theoretical approach involves:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations.

Scaling: To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using appropriate scale factors. researchgate.net

This joint experimental and theoretical approach is crucial for a definitive assignment of complex vibrational spectra, especially for highly substituted molecules where vibrational modes can be strongly coupled. nih.govnih.gov Such an analysis provides a more complete and reliable description of the molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecular structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Methoxy Protons (-OCH₃): This group will give rise to a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the three equivalent protons which have no adjacent protons to couple with.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 4 and 6. Their chemical shifts are influenced by the electronic effects of the four substituents. The bromine and fluorine atoms are electron-withdrawing (deshielding), while the methoxy group is electron-donating (shielding). The two aromatic protons are not chemically equivalent and are expected to appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). Each proton signal would likely appear as a doublet due to ortho-coupling with the ¹⁹F nucleus. A smaller meta-coupling between the two protons might also be resolved.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-4 / H-6 | 6.8 - 7.5 | Doublet of Doublets (dd) | ³J(H,F) ≈ 6-9, ⁴J(H,H) ≈ 2-3 |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the attached substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 55-65 ppm region. researchgate.net

Aromatic Carbons: The aromatic carbons will appear in the δ 100-165 ppm range.

Carbons bonded to halogens (C-Br, C-F): These carbons experience significant shifts. The C-F bond causes a large downfield shift, and the carbon signal will appear as a doublet due to one-bond C-F coupling (¹J(C,F)). Carbons attached to bromine (C-Br) are also shifted, typically appearing at lower field strengths.

Carbon bonded to oxygen (C-O): The carbon atom attached to the methoxy group (C-2) will be significantly deshielded and appear far downfield.

Carbons bonded to hydrogen (C-H): The chemical shifts of these carbons are influenced by all substituents on the ring.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

| C-1, C-3 (C-Br) | 110 - 125 | Doublet |

| C-2 (C-OCH₃) | 150 - 160 | Singlet or small doublet |

| C-4, C-6 (C-H) | 115 - 130 | Doublet |

| C-5 (C-F) | 158 - 165 | Doublet (¹J(C,F) > 240 Hz) |

| -OCH₃ | 55 - 65 | Singlet |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. huji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom on an aromatic ring. The signal's multiplicity will provide information about neighboring protons. Since there are two protons (H-4 and H-6) ortho to the fluorine atom, the ¹⁹F signal is expected to be split into a triplet (or a doublet of doublets if the coupling constants are different). This coupling provides direct evidence for the connectivity between the fluorine atom and the adjacent C-H groups. huji.ac.il

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₅-F | -100 to -120 (relative to CFCl₃) | Triplet (t) or Doublet of Doublets (dd) | ³J(F,H) ≈ 6-9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For an aromatic compound like this compound, the UV-Vis spectrum is dictated by the transitions of electrons in the benzene ring's pi (π) system.

The electronic transitions in the benzene ring are influenced by the attached substituents. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. Typically, a methoxy group causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. The halogen atoms (bromine and fluorine) also influence the spectrum through their inductive and mesomeric effects.

A hypothetical UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions. The precise wavelengths (λ_max) and molar absorptivities (ε) of these bands would provide insight into the electronic structure of the molecule. Due to the lack of experimental data, a data table of these values cannot be provided.

Interactive Data Table: Expected UV-Vis Absorption Data (Hypothetical)

| Parameter | Expected Value |

| λ_max (nm) | Data not available |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data not available |

| Solvent | Data not available |

Note: This table is for illustrative purposes only, as experimental data for this compound could not be located.

Mass Spectrometry (MS) for Structural Elucidation (e.g., HRMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a cluster of peaks, with the most intense peaks separated by two mass units, characteristic of a molecule containing two bromine atoms.

Fragmentation of the molecular ion would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a significant fragment ion. Other potential fragmentations could include the loss of a bromine atom or the entire methoxy group.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with very high precision. This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming the identity of this compound.

Due to the absence of published experimental mass spectra, a detailed fragmentation table cannot be compiled.

Interactive Data Table: Predicted Mass Spectrometry Data (Hypothetical)

| m/z Value (Hypothetical) | Relative Intensity | Possible Fragment Identity |

| [M]⁺, [M+2]⁺, [M+4]⁺ cluster | Data not available | Molecular Ion (C₇H₅Br₂FO)⁺ |

| [M-15]⁺ cluster | Data not available | Loss of -CH₃ |

| [M-79/81]⁺ cluster | Data not available | Loss of a Bromine atom |

| Other fragments | Data not available | Further fragmentation products |

Note: This table represents a theoretical prediction of the fragmentation pattern. Experimental data for this compound is not available in the searched sources.

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 5 Fluoro 2 Methoxybenzene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. DFT methods, in particular, have become a staple for their balance of computational cost and accuracy in predicting the properties of medium-sized organic molecules. Ab initio methods, while more computationally intensive, provide a higher level of theory and are often used as a benchmark.

For a molecule like 1,3-Dibromo-5-fluoro-2-methoxybenzene, these calculations would typically be performed using a specific functional (such as B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, a key aspect of this analysis would be the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring.

Conformational analysis would investigate the rotation around the C-O bond of the methoxy group to identify the most stable conformer. It is expected that the methyl group of the methoxy moiety would orient itself to minimize steric hindrance with the adjacent bulky bromine atom. The planarity of the benzene ring and the precise bond lengths and angles between the substituents and the ring carbons would be determined.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table is for illustrative purposes only, as specific research data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

Vibrational Frequency Calculations and Normal Mode Analysis

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms.

This analysis is crucial for interpreting experimental spectra. For this compound, the calculations would predict characteristic vibrational modes for C-H stretching, C-C ring stretching, C-Br stretching, C-F stretching, and C-O stretching, as well as various bending modes. A comparison between the theoretically predicted spectrum and an experimentally obtained spectrum can help confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table is for illustrative purposes only, as specific research data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data not available |

| C-C Ring Stretch | Data not available |

| C-O-C Asymmetric Stretch | Data not available |

| C-F Stretch | Data not available |

Electronic Structure Properties (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. For this compound, the electron-donating methoxy group and the electron-withdrawing halogen atoms would significantly influence the energies and spatial distribution of these orbitals. Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties (Illustrative) This table is for illustrative purposes only, as specific research data for this compound is not available.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Properties Prediction

Beyond the fundamental quantum chemical properties, computational methods can predict a range of other molecular characteristics that are important for materials science applications.

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding intermolecular interactions and the response of a material to light.

Table 4: Predicted Molecular Properties (Illustrative) This table is for illustrative purposes only, as specific research data for this compound is not available.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | Data not available |

Non-Linear Optical (NLO) Properties Assessment

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry can predict the NLO response of a molecule by calculating the first hyperpolarizability (β).

Molecules with large hyperpolarizability values are good candidates for NLO materials. This property is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. A computational assessment of this compound would determine its potential as an NLO material by quantifying its hyperpolarizability.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a localized, "chemist's" view of bonding, lone pairs, and intermolecular interactions by transforming the complex, delocalized molecular orbitals into a set of localized one- and two-center orbitals. This approach offers deep insights into the underlying electronic factors that govern molecular stability and the nature of non-covalent interactions.

In the context of this compound, an NBO analysis would elucidate the intricate interplay of its substituent groups—two bromine atoms, a fluorine atom, and a methoxy group—on the electronic structure of the benzene ring. The analysis quantifies charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability.

Furthermore, NBO analysis is instrumental in characterizing intermolecular interactions, such as hydrogen bonds and halogen bonds, which dictate how molecules pack in the solid state and interact in solution. uba.arnih.gov For this compound, the analysis could reveal potential halogen bonding, where the electropositive region on the bromine atoms (the σ-hole) interacts with a nucleophilic region of a neighboring molecule. researchgate.net Similarly, weak hydrogen bonds involving the methoxy group's hydrogen atoms could be identified and their strengths quantified.

The table below illustrates the type of data that would be obtained from an NBO analysis of a hypothetical dimer of this compound, showcasing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (Br) | σ* (C-Br) | > 0.5 | Halogen Bond |

| LP (O) | σ* (C-H) | > 0.2 | Weak Hydrogen Bond |

| π (C=C) | π* (C=C) | Variable | π-π Stacking |

Note: The data in this table is illustrative and represents the type of output expected from an NBO analysis. Actual values would require specific quantum chemical calculations.

Potential Energy Surface Mapping and Reaction Pathway Modeling

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the energy of a molecule or a system of molecules as a function of its geometry. The PES is a multidimensional surface where the energy of the system is plotted against its geometric coordinates. By mapping this surface, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions and conformational changes.

For this compound, PES mapping would be crucial for understanding its conformational flexibility and predicting its reactivity. The methoxy group, for instance, can rotate relative to the benzene ring. A one-dimensional PES scan, where the energy is calculated at different values of the C-C-O-C dihedral angle, would reveal the energy barriers for this rotation and identify the most stable conformation.

More complex reaction pathways, such as nucleophilic aromatic substitution or the formation of organometallic reagents, can be modeled by mapping a multi-dimensional PES. This involves identifying the coordinates that change most significantly during the reaction (the reaction coordinate) and calculating the energy profile along this path. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction.

Computational studies on related substituted benzenes have demonstrated the utility of such approaches in predicting reaction outcomes and understanding mechanisms. researchgate.net For example, modeling the approach of a nucleophile to the aromatic ring of this compound would reveal the preferred sites of attack and the energy barriers associated with each potential reaction pathway.

The following table provides a hypothetical example of key data points that could be extracted from a PES analysis for a substitution reaction.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | Initial bond lengths and angles |

| Transition State | +25.0 | Partially formed/broken bonds |

| Intermediates | +5.0 | e.g., Meisenheimer complex |

| Products | -10.0 | Final bond lengths and angles |

Note: This table is a conceptual representation of data derived from PES mapping and does not represent actual calculated values for this specific molecule.

Advanced Computational Methodologies and Basis Set Effects

The accuracy of theoretical and computational chemistry studies heavily relies on the chosen methodology and basis set. For a molecule like this compound, which contains heavy elements (bromine) and involves subtle electronic effects, the selection of appropriate computational tools is critical.

Density Functional Theory (DFT) is a popular and versatile method for studying the electronic structure of molecules. nih.gov Within DFT, a wide range of functionals is available, each with its own strengths and weaknesses. For halogenated aromatic compounds, hybrid functionals like B3LYP are often used as they provide a good balance between accuracy and computational cost. researchgate.net Other functionals, such as those from the M06 suite or range-separated hybrids, might offer improved accuracy for non-covalent interactions.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. For molecules containing heavy atoms like bromine, it is essential to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ). For even greater accuracy, effective core potentials (ECPs) can be used for bromine to account for relativistic effects. Studies on similar molecules have shown that basis sets like Def2-TZVP can yield very accurate geometries and energies, albeit at a higher computational expense. nih.gov

The choice of method and basis set can significantly impact the calculated properties, such as bond lengths, vibrational frequencies, and reaction energies. Therefore, it is common practice to perform benchmark calculations, comparing the results obtained with different levels of theory to experimental data or to results from higher-level, more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

The table below illustrates how a calculated property, such as the C-Br bond length, might vary with different levels of theory.

| Method | Basis Set | Calculated C-Br Bond Length (Å) |

| B3LYP | 6-31G(d) | 1.905 |

| B3LYP | 6-311+G(d,p) | 1.898 |

| MP2 | aug-cc-pVDZ | 1.895 |

| B3LYP | Def2-TZVP | 1.892 |

Note: The bond lengths presented are hypothetical and serve to demonstrate the effect of the chosen computational methodology and basis set on calculated molecular properties.

Applications in Complex Organic Synthesis and Material Science Precursors

Utilization as a Key Building Block in Multi-Step Syntheses

The presence of two bromine atoms at the 1- and 3-positions, a fluorine atom at the 5-position, and a methoxy (B1213986) group at the 2-position of the benzene (B151609) ring provides multiple reactive sites that can be selectively functionalized. This multi-functionality is a key attribute that allows 1,3-dibromo-5-fluoro-2-methoxybenzene to serve as a central scaffold in multi-step synthetic sequences. The differential reactivity of the C-Br bonds, often facilitated by the electronic influence of the neighboring methoxy and fluoro groups, enables sequential and site-selective cross-coupling reactions.

While specific, publicly documented examples of multi-step syntheses starting from this compound to yield advanced pharmaceutical intermediates are not extensively reported in the literature, the structural motifs present in this compound are found in numerous biologically active molecules. The fluoro- and methoxy-substituted benzene ring is a common feature in medicinal chemistry, known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

The di-bromo functionality allows for the introduction of various pharmacophores through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex biaryl, aryl-alkenyl, and aryl-amino moieties that are prevalent in a wide range of therapeutic agents. For instance, the sequential coupling of two different aryl or heteroaryl groups could lead to the synthesis of precursors for kinase inhibitors or central nervous system agents.

| Reaction Type | Potential Application in Pharmaceutical Synthesis |

| Suzuki-Miyaura Coupling | Synthesis of biaryl and heteroaryl-aryl compounds for kinase inhibitors. |

| Stille Coupling | Formation of C-C bonds with organotin reagents to build complex scaffolds. |

| Buchwald-Hartwig Amination | Introduction of primary and secondary amines for GPCR ligands. |

Similar to its potential in pharmaceuticals, this compound serves as a valuable precursor for the synthesis of novel agrochemicals. The incorporation of fluorine atoms into pesticides and herbicides is a well-established strategy to enhance their efficacy, selectivity, and environmental persistence. The methoxy group can also play a crucial role in modulating the biological activity and metabolic fate of the final product.

The di-bromo substitution pattern allows for the systematic exploration of structure-activity relationships by introducing a variety of functional groups at these positions. This modular approach is essential in the discovery and optimization of new agrochemical leads. For example, the synthesis of novel fungicides or insecticides could involve the coupling of specific heterocyclic moieties to the dibrominated core, a common strategy in agrochemical research.

Role in the Construction of Macrocyclic and Heterocyclic Systems

The rigid and pre-organized geometry of the 1,3-disubstituted benzene ring makes this compound an excellent starting material for the construction of macrocyclic and heterocyclic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of structurally diverse and complex ring systems.

For instance, double Suzuki-Miyaura or Sonogashira couplings with di-boronic acids or di-alkynes, respectively, could be employed to construct macrocycles with defined shapes and sizes. These macrocycles are of interest for their potential applications in host-guest chemistry, molecular recognition, and as novel therapeutic agents.

Furthermore, the bromine atoms can be converted to other functional groups, such as amines or hydroxyls, which can then participate in intramolecular condensation or cyclization reactions to form a variety of heterocyclic scaffolds. The synthesis of fluorinated benzodiazepines, quinolines, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry, could potentially be achieved through synthetic routes starting with this versatile building block.

Development of Ligands and Catalysts

The 1,3-di-bromo functionality of this compound provides a convenient handle for the synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. The introduction of phosphine groups via reaction with secondary phosphines or their precursors is a common strategy for ligand synthesis. The electronic properties of the resulting phosphine ligands can be fine-tuned by the fluoro and methoxy substituents on the benzene backbone, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes.

These custom-designed ligands can be utilized in a wide range of transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation. The development of new catalysts with improved performance is a continuous effort in both academic and industrial research, and building blocks like this compound offer a platform for the rational design of novel ligand architectures.

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Phosphine Ligands | Reaction with secondary phosphines or lithiated phosphides. | Cross-coupling, hydrogenation. |

| NHC Ligands | Multi-step synthesis involving formation of an imidazolium (B1220033) salt followed by deprotonation. | Metathesis, C-H activation. |

Exploration in Polymer and Advanced Material Science (as a monomer or modifying agent)

In the realm of material science, di-haloaromatic compounds are important monomers for the synthesis of conjugated polymers via polycondensation reactions, such as Suzuki or Stille polycondensation. While specific examples of polymers derived from this compound are not prominent in the literature, its structure suggests potential for the creation of novel fluorinated polymers.

The incorporation of fluorine and methoxy groups into the polymer backbone can significantly impact its properties, such as solubility, thermal stability, and electronic characteristics. These fluorinated polymers could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The fluorine atoms can lower the LUMO level of the polymer, which is beneficial for electron transport, while the methoxy group can influence the polymer's morphology and processability.

Furthermore, this compound could be used as a modifying agent to introduce specific functionalities onto the surface of existing polymers or materials, thereby altering their surface properties, such as hydrophobicity or reactivity.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Substituted Analogues

Altering the halogenation pattern on the benzene (B151609) ring of 1,3-Dibromo-5-fluoro-2-methoxybenzene can significantly impact its electronic and steric properties. Synthetic strategies to achieve these variations often involve multi-step processes. For instance, the synthesis of regioisomers or analogues with different halogen atoms (e.g., chlorine or iodine) can be envisioned through pathways starting from appropriately substituted anilines. A general approach could involve diazotization of a substituted aniline, followed by a Sandmeyer or related reaction to introduce the desired halogen.

The characterization of these analogues would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be instrumental in confirming the substitution pattern on the aromatic ring. Mass spectrometry would be used to verify the molecular weight and elemental composition.

Table 1: Hypothetical Analogues with Varied Halogenation Patterns

| Compound Name | Structure | Predicted Synthetic Precursor |

|---|---|---|

| 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene | 2-Bromo-4-chloro-6-fluoroaniline | |

| 1,3-Dichloro-5-fluoro-2-methoxybenzene | 2,4-Dichloro-6-fluoroaniline |

Modification of the methoxy (B1213986) group can provide insights into the role of this moiety in the molecule's reactivity and intermolecular interactions. The synthesis of analogues with different alkoxy groups can be achieved through the Williamson ether synthesis, starting from the corresponding phenol (B47542), 2,6-dibromo-4-fluorophenol (B1294950). This phenol can be deprotonated with a suitable base, followed by reaction with an alkyl halide to yield the desired ether.

Characterization of these alkoxy analogues would involve spectroscopic confirmation of the new alkyl chain. For instance, ¹H NMR would show characteristic signals for the protons of the new alkoxy group, and ¹³C NMR would confirm the presence of the additional carbon atoms.

Table 2: Hypothetical Analogues with Modified Methoxy Moiety

| Compound Name | Structure | Reagents for Williamson Ether Synthesis |

|---|---|---|

| 1,3-Dibromo-2-ethoxy-5-fluorobenzene | 2,6-Dibromo-4-fluorophenol, Ethyl iodide, Base | |

| 1,3-Dibromo-5-fluoro-2-propoxybenzene | 2,6-Dibromo-4-fluorophenol, Propyl bromide, Base |

Systematic SAR Studies on Structural Perturbations

Systematic Structure-Activity Relationship (SAR) studies are essential for correlating the structural features of molecules with their chemical reactivity or biological activity. For polyhalogenated aromatic compounds, SAR studies often reveal that electronic and steric factors play a significant role. nih.govoup.com

In the context of this compound, structural perturbations could include varying the substituents at the 1, 3, and 5 positions and modifying the methoxy group. The impact of these changes on a particular property, for example, reactivity in a specific chemical transformation, would then be systematically evaluated.

For instance, a study could investigate the influence of different halogen substituents on the rate of a nucleophilic aromatic substitution reaction. It is generally expected that more electronegative halogens would increase the electrophilicity of the aromatic ring, potentially accelerating the reaction. The steric bulk of the halogens would also play a crucial role.

Computational methods can complement experimental SAR studies by providing insights into the electronic properties of the molecules, such as electrostatic potential and molecular orbital energies, which can be correlated with their observed reactivity. nih.govoup.com

Conformational Analysis of Derivatives and Their Impact on Reactivity

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. For substituted anisoles, a key conformational feature is the orientation of the methoxy group relative to the plane of the benzene ring. The presence of bulky ortho-substituents can force the methoxy group out of the plane of the ring. rsc.org

In derivatives of this compound, the two bromine atoms ortho to the methoxy group are expected to create significant steric hindrance. This would likely result in a non-planar conformation where the methyl group of the methoxy moiety is oriented away from the bromine atoms. This preferred conformation can influence the accessibility of the methoxy group and the aromatic ring to reagents, thereby affecting the molecule's reactivity.

Biological and Medicinal Chemistry Research Perspectives of 1,3 Dibromo 5 Fluoro 2 Methoxybenzene Analogues

Exploration of Bioactive Scaffolds Derived from Halogenated Methoxybenzenes

Halogenated methoxybenzenes are key components in the development of various bioactive scaffolds. rsc.orgnih.govresearchgate.net The introduction of halogens like bromine, chlorine, and fluorine, along with the methoxy (B1213986) group, into different molecular frameworks has been shown to enhance therapeutic potential. nih.govresearchgate.net Researchers have incorporated this substituted benzene (B151609) ring into larger molecular structures to create novel compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Analogues derived from halogenated phenolic compounds have demonstrated significant antimicrobial properties. researchgate.netresearchgate.net The presence of halogens can enhance the efficacy of compounds against drug-resistant bacterial strains. researchgate.netnih.gov For instance, certain halogenated compounds have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net

The mechanisms underlying this antimicrobial activity are varied. One proposed mechanism involves the inhibition of essential bacterial enzymes. Molecular docking and dynamics simulations suggest that some chlorinated catechol derivatives can inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI). nih.gov Another strategy involves enhancing the activity of existing antibiotic classes. For example, incorporating a C-8 halogen or methoxy group into the fluoroquinolone scaffold has been found to boost activity against resistant mutants of Mycobacterium smis and Staphylococcus aureus that possess mutations in their DNA gyrase enzyme. nih.gov

Furthermore, some halogenated derivatives, such as those of flavonolignans, interfere with bacterial communication systems. These compounds have been shown to inhibit quorum sensing and prevent the formation of bacterial biofilms, which are critical for bacterial virulence and resistance. mdpi.com This disruption of cell-to-cell signaling represents a promising alternative mechanism for combating bacterial infections.

| Compound Class | Target Organism(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Halogenated Catechols | MRSA, VRE, P. aeruginosa | Inhibition of fatty acid synthesis (FabI) | nih.gov |

| C-8 Halogenated Fluoroquinolones | M. smegmatis, S. aureus (gyrase mutants) | Enhanced inhibition of DNA gyrase | nih.gov |

| Halogenated Flavonolignans | S. aureus, P. aeruginosa | Inhibition of quorum sensing and biofilm formation | mdpi.com |

| Polybrominated Indoles & Phenolic Sesquiterpenes | MRSA, VRE, Penicillin-resistant S. pneumoniae | Potent bactericidal activity | researchgate.net |

Methoxyphenolic compounds, which are structurally related to the core of 1,3-Dibromo-5-fluoro-2-methoxybenzene, have been a focus of anti-inflammatory research. nih.govnih.gov These compounds can suppress the inflammatory response in various cell types, including human airway cells, which are central to inflammatory diseases like asthma. nih.gov

Studies have shown that methoxyphenols can inhibit the production of a wide array of inflammatory mediators. Upon stimulation with tumor necrosis factor-alpha (TNF-α), these compounds were found to reduce the expression of chemokines (CCL2, CCL5, CXCL1, CXCL10), interleukins (IL-6, IL-8), and other pro-inflammatory molecules. nih.gov The potency of these compounds varies based on their specific substitution patterns. For example, in one study, diapocynin (B158019) showed a significantly lower IC50 value (20.3 μM) for inhibiting CCL2 production compared to apocynin (146.6 μM). nih.gov

The mechanism of action for these anti-inflammatory effects appears to be complex. While some methoxyphenols are known to inhibit NADPH oxidase and reduce reactive oxygen species (ROS) production, their anti-inflammatory activity in airway cells did not correlate with ROS inhibition or the inhibition of NF-κB activation. nih.govmdpi.com Instead, evidence suggests a post-transcriptional mechanism where methoxyphenols inhibit the binding of the RNA-binding protein HuR to mRNA, thereby affecting the stability and translation of inflammatory mediator transcripts. nih.gov Other related polyphenolic compounds have been shown to reduce levels of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). e-algae.org

| Compound | Inhibited Mediators | Proposed Mechanism | Reference |

|---|---|---|---|

| Apocynin | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (HuR inhibition) | nih.govnih.gov |

| Diapocynin | CCL2 | Post-transcriptional regulation (HuR inhibition) | nih.gov |

| Resveratrol | CCL2 | Post-transcriptional regulation (HuR inhibition) | nih.gov |

| Diphlorethohydroxycarmalol (DPHC) | NO, iNOS, PGE₂, Pro-inflammatory cytokines | Suppression of iNOS and COX-2 expression | e-algae.org |

The incorporation of halogen and methoxy groups into various heterocyclic scaffolds has yielded promising anticancer agents. nih.govmdpi.com Halogenated benzofuran (B130515) derivatives, for instance, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung (A549), liver (HepG2), and colon (SW480, SW620) cancer cells. nih.govresearchgate.net

Research into the mechanisms of these compounds points towards the induction of apoptosis (programmed cell death) as a primary pathway. nih.govnih.gov One study on a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative revealed it had stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart. researchgate.net This compound was also found to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.govresearchgate.net

Specific molecular targets for these halogenated analogues are being identified. Tubulin, a critical component of the cell's cytoskeleton and a well-established target for chemotherapy, has been identified as a target for certain benzofuran derivatives. nih.gov Another promising target is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent breast cancer. nih.gov Computational studies have suggested that halogen-derived hydroxyphenyl naphthol steroidomimetics could act as potent inhibitors of 17β-HSD1. nih.gov

| Compound Scaffold | Cancer Cell Line(s) | Mechanism/Molecular Target | Reference |

|---|---|---|---|

| Halogenated Benzofurans | A549 (Lung), HepG2 (Liver), SW620 (Colon) | Induction of apoptosis, cell cycle arrest (S, G2/M), ROS generation | nih.govresearchgate.net |

| Halogenated Benzofurans | Various | Tubulin inhibition | nih.gov |

| Halogenated Steroidomimetics | Breast Cancer (modeled) | Inhibition of 17β-HSD1 | nih.gov |

| Brominated Coelenteramine | Gastric and Lung Cancer | Induction of apoptosis | nih.gov |

Influence of Halogen and Methoxy Substituents on Biological Activity (e.g., Lipophilicity, Metabolic Stability)

The nature and position of halogen and methoxy substituents critically influence a molecule's pharmacokinetic profile, directly impacting its biological activity. nih.govresearchgate.net These groups modulate properties such as lipophilicity and metabolic stability, which govern how a compound is absorbed, distributed, metabolized, and excreted (ADME). mdpi.com